molecular formula C8H12ClNO2 B591918 (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride CAS No. 1391355-45-5

(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Cat. No.: B591918
CAS No.: 1391355-45-5
M. Wt: 189.639
InChI Key: YUEKJBCPERBCDN-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: The phenol derivative undergoes an amination reaction to introduce the amino group.

    Hydroxylation: The next step involves hydroxylation to introduce the hydroxyethyl group.

    Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and other proteins, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • ®-4-(1-Amino-2-hydroxyethyl)phenol sulfate

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyethyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKJBCPERBCDN-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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